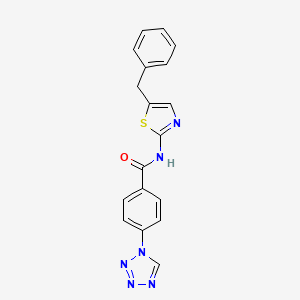![molecular formula C20H25N3O2 B5673818 2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in compounds containing the imidazole and piperidine rings, such as "2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone," stems from their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit significant antibacterial and antifungal activities, which makes them valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like benzenesulfonyl chloride, ethyl isonipecotate, and various amine derivatives. For example, Khalid et al. (2016) described the synthesis of N-substituted derivatives through a series of reactions, beginning with the formation of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by several steps leading to the target compounds. These processes often require the use of weak bases and polar aprotic solvents to achieve the desired transformations (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone" has been elucidated using techniques like X-ray diffraction analysis, which reveals their complex supramolecular architectures involving extensive classical hydrogen bonds and other noncovalent interactions. Such structural analyses are crucial for understanding the compound's chemical behavior and its interactions with biological targets (Shouwen Jin et al., 2011).
Propiedades
IUPAC Name |
1-[3-(1-butylimidazol-2-yl)piperidin-1-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-3-12-22-14-11-21-19(22)17-10-7-13-23(15-17)20(25)18(24)16-8-5-4-6-9-16/h4-6,8-9,11,14,17H,2-3,7,10,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLYCADKTPGPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5673736.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5673744.png)
![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-4-pyridinecarboxamide](/img/structure/B5673750.png)

![[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol](/img/structure/B5673756.png)
![1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5673763.png)
![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)

![1,3-benzodioxol-5-yl{methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5673785.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)
![3-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5673831.png)